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molecular formula C12H18Cl2N2 B1199174 4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline CAS No. 58880-18-5

4-(2-aminoethyl)-N,N-bis(2-chloroethyl)aniline

Cat. No. B1199174
M. Wt: 261.19 g/mol
InChI Key: PJKCNYLAFQAJDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05852011

Procedure details

3-[4-[N,N-Bis(2-chloroethyl)amino]phenyl]propionic acid (0.20 g; 0.69 mmol) was suspended in 1 ml of acetone and the resulting mixture was stirred under a nitrogen gas atmosphere and ice-cooling. Triethylamine (115 μl; 0.82 mmol; 1.2 equivalents) and ethyl chloroformate (79 μl; 0.82 mmol; 1.2 equivalents) were added successively. Fifteen minutes later, a solution of 90 mg (1.38 mmol; 2.0 equivalents) of sodium azide in 1 ml of water was added dropwise. The resulting mixture was stirred, as was, for 30 minutes, to which ice was added to terminate the reaction. The thus-obtained mixture was extracted three times with 15 ml portions of benzene. The benzene layers were combined, dried over sodium sulfate and then heated under reflux for 1 hour. The reaction mixture was concentrated under reduced pressure. The residue was added with 7.5 ml of 8N hydrochloric acid, followed by heating for 15 minutes at 100° C. The resulting mixture was concentrated under reduced pressure and the residue was diluted with water. The thus-obtained mixture was adjusted to pH 12 with concentrated aqueous ammonia, followed by extraction with ethyl acetate. The extract was dried and concentrated, whereby 0.15 g of the title compound was obtained as a brown oil. This reaction product was provided for use in the next reaction without purification.
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
115 μL
Type
reactant
Reaction Step Two
Quantity
79 μL
Type
reactant
Reaction Step Two
Quantity
90 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15]C(O)=O)=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7].C([N:21](CC)CC)C.ClC(OCC)=O.[N-]=[N+]=[N-].[Na+]>CC(C)=O.O>[Cl:1][CH2:2][CH2:3][N:4]([C:8]1[CH:13]=[CH:12][C:11]([CH2:14][CH2:15][NH2:21])=[CH:10][CH:9]=1)[CH2:5][CH2:6][Cl:7] |f:3.4|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CCC(=O)O
Step Two
Name
Quantity
115 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
79 μL
Type
reactant
Smiles
ClC(=O)OCC
Step Three
Name
Quantity
90 mg
Type
reactant
Smiles
[N-]=[N+]=[N-].[Na+]
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred under a nitrogen gas atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
ice-cooling
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
to terminate
CUSTOM
Type
CUSTOM
Details
the reaction
EXTRACTION
Type
EXTRACTION
Details
The thus-obtained mixture was extracted three times with 15 ml portions of benzene
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was added with 7.5 ml of 8N hydrochloric acid
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClCCN(CCCl)C1=CC=C(C=C1)CCN
Measurements
Type Value Analysis
AMOUNT: MASS 0.15 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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